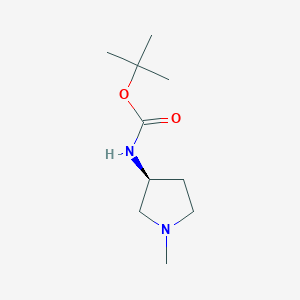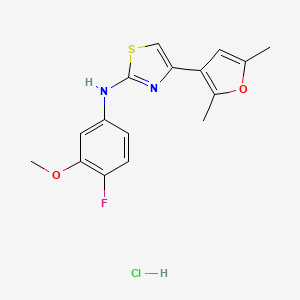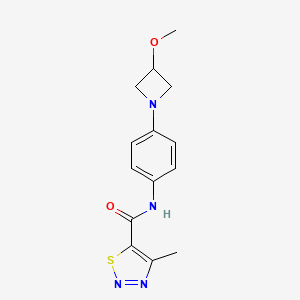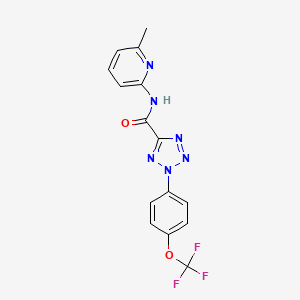
(S)-tert-Butyl (1-methylpyrrolidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-tert-Butyl (1-methylpyrrolidin-3-yl)carbamate” is a carbamate compound. Carbamates are organic compounds derived from carbamic acid . This particular carbamate has a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of carbamates often involves the reaction of carbonylimidazolide in water with a nucleophile . This reaction can be carried out in a one-pot system without an inert atmosphere .Molecular Structure Analysis
The molecular structure of “(S)-tert-Butyl (1-methylpyrrolidin-3-yl)carbamate” includes a carbamate group and a pyrrolidine ring . The carbamate group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom .Chemical Reactions Analysis
Carbamates can undergo a variety of chemical reactions. For example, they can be synthesized from alcohols and urea in the presence of a catalyst . They can also be formed in situ from N-substituted carbamoyl chlorides and reacted with substituted phenols .Aplicaciones Científicas De Investigación
Synthesis of Pyrimidine Derivatives
This compound is utilized in the synthesis of novel pyrimidine derivatives, which are known for a wide range of pharmacological activities. For instance, pyrimidine derivatives exhibit anti-fibrotic activities, which could be beneficial in treating diseases characterized by excessive fibrous tissue formation .
Medicinal Chemistry
In medicinal chemistry, (S)-tert-Butyl (1-methylpyrrolidin-3-yl)carbamate serves as a building block for creating libraries of heterocyclic compounds with potential biological activities. It’s particularly valuable in the design of structures with anti-fibrotic properties .
Anti-Fibrosis Drug Development
The compound has been studied for its efficacy in inhibiting the expression of collagen and hydroxyproline in cell culture mediums, indicating its potential as a novel anti-fibrotic drug .
Biological Potential of Indole Derivatives
While not directly mentioned, compounds similar to (S)-tert-Butyl (1-methylpyrrolidin-3-yl)carbamate, such as indole derivatives, have shown a broad spectrum of biological activities. These include antiviral, anti-inflammatory, anticancer, and antimicrobial activities, suggesting that (S)-tert-Butyl (1-methylpyrrolidin-3-yl)carbamate could also be explored for these applications .
Chemical Biology
In chemical biology, this compound can be used to construct novel heterocyclic compound libraries. Such libraries are essential for screening compounds for various pharmacological activities .
Pharmacological Research
(S)-tert-Butyl (1-methylpyrrolidin-3-yl)carbamate may be used in pharmacological research to develop new drugs. Its role in the synthesis of compounds with potential biological activities makes it a valuable asset in drug discovery and development .
Propiedades
IUPAC Name |
tert-butyl N-[(3S)-1-methylpyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)11-8-5-6-12(4)7-8/h8H,5-7H2,1-4H3,(H,11,13)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAYKTCDODPVPD-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl (1-methylpyrrolidin-3-yl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2875387.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2875391.png)

![4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2875393.png)
![N-(2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2875394.png)
![2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2875395.png)
![4-(thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2875397.png)
![N-(2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2875399.png)

![3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid](/img/structure/B2875401.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-oxo-4-phenylbutanamide](/img/structure/B2875406.png)

